Ursodeoxycholic Acid Methyl Ester-d5

Descripción general

Descripción

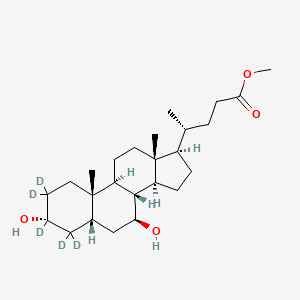

Ursodeoxycholic Acid Methyl Ester-d5, also known as this compound, is a useful research compound. Its molecular formula is C25H42O4 and its molecular weight is 411.638. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ursodeoxycholic Acid-d5 Methyl Ester, also known as Ursodeoxycholic Acid Methyl Ester-d5, primarily targets the liver cells, specifically hepatocytes and cholangiocytes . It exerts anticholestatic effects in various cholestatic disorders . In early-stage primary biliary cirrhosis and primary sclerosing cholangitis, the protection of injured cholangiocytes against the toxic effects of bile acids might prevail .

Mode of Action

Ursodeoxycholic Acid-d5 Methyl Ester works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Biochemical Pathways

The compound is involved in various biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . It also stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms, including stimulation of synthesis, targeting, and apical membrane insertion of key transporters .

Pharmacokinetics

It is known that the compound is a precursor to manufacture udca (ursodeoxycholic acid), which is useful in cholesterol gallstone dissolution and fish growth promotion .

Result of Action

The compound has been found to be potent against HepG2 cells, causing G0/G1 arrest and inducing reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis . It is also more stable than DHA, which in part accounts for the increased anticancer activity .

Análisis Bioquímico

Biochemical Properties

Ursodeoxycholic Acid-d5 Methyl Ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is the Candida antarctica lipase B, which catalyzes the regioselective transesterification of methyl acetoacetate with Ursodeoxycholic Acid . This interaction is crucial for the synthesis of new acetoacetate-Ursodeoxycholic Acid hybrids, which have potential therapeutic applications. Additionally, Ursodeoxycholic Acid-d5 Methyl Ester interacts with other enzymes involved in bile acid metabolism, influencing the overall metabolic pathways of bile acids .

Cellular Effects

Ursodeoxycholic Acid-d5 Methyl Ester has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ursodeoxycholic Acid-d5 Methyl Ester has been shown to exert hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . This regulation helps in maintaining liver function and protecting hepatocytes from damage. Moreover, the compound’s impact on cell signaling pathways can lead to changes in gene expression, further influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of Ursodeoxycholic Acid-d5 Methyl Ester involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ursodeoxycholic Acid-d5 Methyl Ester has been found to cause cell cycle arrest and induce reactive oxygen species, mitochondrial membrane potential loss, and autophagy, which may lead to apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent, particularly in the context of hepatocellular carcinoma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ursodeoxycholic Acid-d5 Methyl Ester change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, time course experiments and stability assessments using high-performance liquid chromatography-mass spectrometry have revealed that Ursodeoxycholic Acid-d5 Methyl Ester is more stable than its non-deuterated counterpart . This increased stability contributes to its prolonged effects on cellular processes, making it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of Ursodeoxycholic Acid-d5 Methyl Ester vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. For instance, in studies involving hepatocellular carcinoma, higher doses of Ursodeoxycholic Acid-d5 Methyl Ester have been associated with increased cell cycle arrest and apoptosis . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall safety and efficacy of the compound in therapeutic applications .

Metabolic Pathways

Ursodeoxycholic Acid-d5 Methyl Ester is involved in several metabolic pathways, including those related to amino acid, flavonoid, and fatty acid metabolism . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to regulate the expression of key enzymes involved in bile acid metabolism, thereby affecting the overall metabolic pathways of bile acids . These interactions highlight the compound’s role in maintaining metabolic homeostasis and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Ursodeoxycholic Acid-d5 Methyl Ester within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, Ursodeoxycholic Acid-d5 Methyl Ester is known to interact with bile acid transporters, influencing its distribution within the liver and other tissues . These interactions are essential for the compound’s hepatoprotective effects and its role in cholesterol gallstone dissolution.

Subcellular Localization

The subcellular localization of Ursodeoxycholic Acid-d5 Methyl Ester plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Ursodeoxycholic Acid-d5 Methyl Ester has been observed to localize within the mitochondria, where it influences mitochondrial membrane potential and induces autophagy . This subcellular localization is crucial for the compound’s therapeutic effects and its ability to modulate cellular processes at the molecular level.

Actividad Biológica

Ursodeoxycholic Acid Methyl Ester-d5 (UDCA-d5) is a deuterated derivative of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic properties, particularly in liver diseases. The unique isotopic labeling of UDCA-d5 allows for enhanced tracking in metabolic studies, making it a valuable tool in biological research. This article explores the biological activities of UDCA-d5, including its effects on cholesterol metabolism, liver function, and potential anticancer properties.

Chemical and Physical Properties

- Chemical Formula : CHDO

- Molecular Weight : 411.63 g/mol

- CAS Number : 93701-19-0

UDCA-d5 exhibits several biological activities similar to its non-deuterated counterpart, primarily through its effects on bile acid metabolism and cellular protection mechanisms:

- Cholesterol Solubility : UDCA-d5 promotes the solubility of cholesterol in bile, aiding in the dissolution of cholesterol gallstones by reducing cholesterol saturation.

- Anti-inflammatory Effects : It has been shown to mitigate inflammation in liver tissues by protecting against reactive oxygen species (ROS)-induced damage and promoting anti-apoptotic pathways .

- Immunomodulation : UDCA-d5 may modulate immune responses in the liver, potentially reducing the severity of autoimmune liver diseases .

Biological Activity Overview

1. Niemann-Pick Disease Type C

A case series investigated the effects of UDCA on patients with Niemann-Pick disease type C (NPC). Treatment with UDCA at a dose of 20 mg/kg/day resulted in significant improvements in liver function tests and overall patient well-being over a period of 2 years .

2. Primary Sclerosing Cholangitis

In a pilot study involving patients with primary sclerosing cholangitis, UDCA was administered over a year. Results indicated marked improvements in liver enzyme levels compared to placebo, highlighting its therapeutic potential in cholestatic liver diseases .

3. Primary Biliary Cholangitis

UDCA has been shown to improve clinical outcomes in patients with primary biliary cholangitis, prolonging survival free from liver transplantation and improving biochemical markers associated with liver function .

Research Findings

Recent studies have further elucidated the mechanisms through which UDCA-d5 exerts its biological effects:

- Oxidative Stress Protection : Research indicates that UDCA can prevent glutathione depletion and oxidative stress in hepatic tissues, which are critical factors in the progression of biliary cirrhosis .

- Cell Cycle Arrest and Apoptosis : In cancer research, UDCA-d5 demonstrated the ability to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells while exhibiting lower cytotoxicity towards normal cells compared to other bile acids .

Aplicaciones Científicas De Investigación

Proteomics Research

Internal Standard in Mass Spectrometry

Ursodeoxycholic Acid Methyl Ester-d5 is primarily utilized as an internal standard in mass spectrometry. Its deuterated nature allows for accurate quantification of target analytes due to the distinct mass difference imparted by the deuterium atoms. This feature helps mitigate variations during sample preparation and instrument analysis, making it invaluable in quantitative proteomics and metabolomics studies.

Case Study: Quantitative Analysis of Bile Acids

In a study examining bile acids in human samples, this compound was employed as an internal standard to enhance the reliability of quantification methods. The results demonstrated improved accuracy in measuring concentrations of various bile acids, highlighting the compound's role in advancing analytical chemistry techniques.

Anticancer Research

Potential Therapeutic Agent

Recent research has explored the anticancer properties of derivatives related to this compound. For instance, a hybrid compound combining Ursodeoxycholic Acid Methyl Ester with dihydroartemisinin showed significant anticancer activity against hepatocellular carcinoma cells. This study revealed that the hybrid compound induced cell cycle arrest and apoptosis while exhibiting lower toxicity to normal cells compared to its non-deuterated counterparts .

| Compound | IC50 (HepG2) | IC50 (Huh-7) |

|---|---|---|

| Dihydroartemisinin | 22.7 µM | 40.0 µM |

| Hybrid Compound | 1.00 µM | 10.6 µM |

This table illustrates the enhanced potency of the hybrid compared to traditional treatments, suggesting that Ursodeoxycholic Acid Methyl Ester derivatives may serve as promising candidates for cancer therapy .

Metabolic Studies

Tracking Metabolic Pathways

The unique isotopic labeling of this compound allows researchers to trace metabolic pathways more effectively than with non-deuterated compounds. This capability is particularly useful in studying lipid metabolism and bile acid synthesis, providing insights into various metabolic disorders.

Case Study: Lipid Metabolism Analysis

In a metabolic study involving animal models, this compound was used to track the absorption and metabolism of dietary fats. The findings indicated that the compound facilitated better understanding of lipid absorption mechanisms and highlighted its potential implications for treating metabolic syndromes.

Clinical Implications

COVID-19 Outcomes

Emerging evidence suggests that ursodeoxycholic acid may have protective effects against severe COVID-19 outcomes. A cohort study indicated that patients using ursodeoxycholic acid had a significantly lower risk of hospitalization or death related to COVID-19 compared to non-users. This finding opens avenues for further clinical trials exploring the therapeutic potential of ursodeoxycholic acid derivatives in viral infections .

Propiedades

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1/i9D2,13D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-IMKCYHQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662226 | |

| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93701-19-0 | |

| Record name | Cholan-24-oic-2,2,3,4,4-d5 acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93701-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.